1,3-Cyclooctadiene
Overview
Description
1,3-Cyclooctadiene is a cyclic diene with the molecular formula C₈H₁₂. It is one of the isomers of cyclooctadiene, characterized by the presence of two double bonds at the 1 and 3 positions in the eight-membered ring. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of conjugated double bonds .
Mechanism of Action
Target of Action
1,3-Cyclooctadiene is a cyclic diene . It primarily targets double bonds in organic compounds during reactions . The compound’s primary role is to participate in cycloaddition reactions, specifically the Diels-Alder reaction .
Mode of Action
This compound interacts with its targets through a process known as the Diels-Alder reaction . This reaction is a [4 + 2] cycloaddition, resulting in the formation of a six-membered ring . The reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups, or the reverse .
Biochemical Pathways
The biochemical pathways affected by this compound involve the photochemical pathways after being excited to the S1 state . The calculations reveal ultrafast decay to the ground state, facilitated by conical intersections involving distortions around the double bonds . The main distortions are localized on one double bond, involving twisting and pyramidalization of one of the carbons of that double bond .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of six-membered rings through the Diels-Alder reaction . This reaction results in the creation of novel compounds, contributing to the diversity of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the photosensitized cyclization of cis,cis-1,3-cyclooctadiene to bicyclo [4.2.0]oct-7-ene was studied. It proceeded by first isomerization of the diene to its cis, trans isomer followed by cyclization .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Diels-Alder reactions, which are a type of [4 + 2] cycloaddition . This suggests that 1,3-Cyclooctadiene could potentially interact with enzymes or proteins that catalyze or undergo such reactions.
Molecular Mechanism
It is known to participate in Diels-Alder reactions, which involve the formation of a six-membered ring . This suggests that this compound could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression through its participation in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclooctadiene can be synthesized through various methods, including:
Ring-Closing Metathesis (RCM): This method involves the use of metal alkylidene catalysts to form the eight-membered ring from linear diene precursors.
Hydrogenation of Cyclooctatetraene: Partial hydrogenation of cyclooctatetraene can yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced via:
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclooctadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to cyclooctane.
Cycloaddition: It participates in Diels-Alder reactions, forming six-membered rings.
Metathesis: Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are common reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogen gas with a palladium or ruthenium catalyst.
Cycloaddition: Dienophiles such as maleic anhydride under thermal conditions.
Metathesis: Ruthenium-based catalysts like Grubbs’ catalyst.
Major Products
Epoxides: From oxidation reactions.
Cyclooctane: From hydrogenation.
Cyclohexene Derivatives: From Diels-Alder reactions.
Scientific Research Applications
1,3-Cyclooctadiene has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,5-Cyclooctadiene: Another isomer with double bonds at the 1 and 5 positions.
Cyclooctatetraene: Contains four double bonds and is more reactive due to its higher degree of unsaturation.
Cyclohexadiene: A six-membered ring with two double bonds, used in similar chemical reactions but with different reactivity due to ring size.
Uniqueness
1,3-Cyclooctadiene is unique due to its specific placement of double bonds, which allows for selective reactions and the formation of specific products. Its ability to undergo metathesis reactions and act as a ligand in organometallic chemistry sets it apart from other similar compounds .
Properties
IUPAC Name |
(1Z,3Z)-cycloocta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKODOZNUZCUBN-CCAGOZQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\C=C/CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Record name | CYCLOOCTADIENES | |
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DSSTOX Substance ID |
DTXSID30865523 | |
Record name | 1,3-Cyclooctadiene | |
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Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS] | |
Record name | CYCLOOCTADIENES | |
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Flash Point |
95 °F (NFPA, 2010) | |
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CAS No. |
29965-97-7, 1700-10-3, 3806-59-5 | |
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Record name | 1,3-Cyclooctadiene | |
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Record name | 1,3-Cyclooctadiene | |
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Record name | 1,3-CYCLOOCTADIENE | |
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Record name | 1,3-CYCLOOCTADIENE | |
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Record name | Cycloocta-1,3-diene | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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